molecular formula C9H5ClN2O B1322366 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile CAS No. 170993-41-6

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

Cat. No. B1322366
M. Wt: 192.6 g/mol
InChI Key: DRJGTMOTYBEPCM-UHFFFAOYSA-N
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Description

The compound "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" is a functionalized benzoxazole, which is a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse pharmacological activities and are often used as precursors in the synthesis of various derivatives with potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the functionalization of the benzoxazole core. For instance, a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, has been described, which could serve as a precursor for the preparation of 3,5-disubstituted benzoxazoles . Although the exact synthesis of "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" is not detailed in the provided papers, similar synthetic strategies may be employed, such as chlorination reactions or nucleophilic substitutions .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of a chloromethyl benzoxazole compound was established by these methods . X-ray crystallography can also provide detailed insights into the solid-state structure, as demonstrated for a related nitropyridine carbonitrile compound .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and condensations. For instance, N-chloromethyl-2-thiono-benzoxazoles can react with different nucleophiles to form s-triazolo- and 1,2,4-oxadiazolo fused systems . The reactivity of the chlorine atom in chloro-substituted oxazoles towards N-, O-, and S-nucleophiles has been investigated, which is relevant for understanding the chemical behavior of "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their substituents. For example, the absorption and fluorescence properties of a nitropyridine carbonitrile were studied, showing maximum absorption and emission at specific wavelengths, which could be affected by solvent interactions . Similarly, the physical properties of "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" would be expected to depend on its molecular structure and the nature of its substituents.

Scientific Research Applications

  • Chloromethylation of Aromatic Compounds

    • Scientific Field : Organic Chemistry
    • Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
    • Methods of Application : The chloromethylation of aromatic compounds has been well documented in the literature. The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .
    • Results or Outcomes : The reaction rate is very low and unsuitable for practical chemical processes. Lewis acids such as zinc chloride, stannic chloride, aluminium chloride, and boron trifluoride are excellent catalysts for this reaction .
  • Synthesis of 2-Chloromethyl-1-H-Benzimidazole Derivatives

    • Scientific Field : Medicinal Chemistry
    • Application Summary : The objective of the research work was to synthesize and screen novel 2-chloromethyl-1-h-benzimidazole derivative for antibacterial activity .
    • Methods of Application : 2-chloromethyl-1-H-benzimidazole was prepared by condensing 2-chloromethyl-1-h-benzimidazole with different aromatic amines and heterocyclic .
    • Results or Outcomes : The results of the antibacterial activity of the synthesized compounds were not provided in the source .
  • Production of Epichlorohydrin

    • Scientific Field : Industrial Chemistry
    • Application Summary : Epichlorohydrin is an organochlorine compound and an epoxide. It is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
    • Methods of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .
    • Results or Outcomes : More than 800,000 tons of epichlorohydrin are produced annually .
  • Chloromethylation of Aromatic Compounds Catalyzed by Zinc Iodide

    • Scientific Field : Organic Chemistry
    • Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
    • Methods of Application : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
    • Results or Outcomes : The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .
  • Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid

    • Scientific Field : Medicinal Chemistry
    • Application Summary : The derivative called 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute ASA .
    • Methods of Application : The specific methods of synthesis were not provided in the source .
    • Results or Outcomes : Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
  • Production of Hypercrosslinked Polymers (HCPs)
    • Scientific Field : Polymer Chemistry
    • Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
    • Methods of Application : The synthesis of HCPs involves the use of chloromethyl compounds as key intermediates. The specific methods of synthesis were not provided in the source .
    • Results or Outcomes : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .

Future Directions

Given the lack of information on 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, future research could focus on elucidating its synthesis, physical and chemical properties, potential biological activity, and safety profile. This compound could also be used as a starting point for the synthesis of new benzoxazole derivatives with potential applications in various fields .

properties

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJGTMOTYBEPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

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